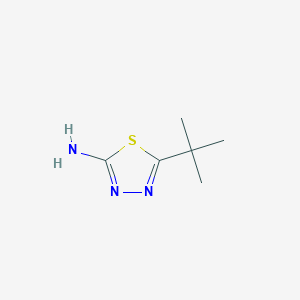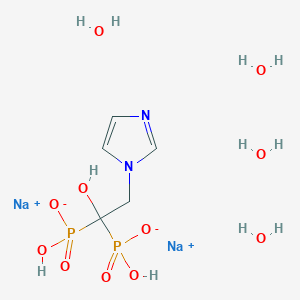
4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid
Overview
Description
4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in tobacco products and their potential carcinogenic properties. This compound is of particular interest due to its structural similarity to other nitrosamines found in tobacco, making it a subject of study in the context of cancer research and toxicology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid typically involves the following steps:
Formation of the Pyridyl Butyric Acid Backbone: The initial step involves the synthesis of 4-(3-pyridyl)butyric acid. This can be achieved through a series of reactions starting from pyridine and butyric acid derivatives.
Nitrosation Reaction: The key step in the synthesis is the nitrosation of the methyl group attached to the nitrogen atom. This is usually carried out using nitrosating agents such as sodium nitrite in the presence of an acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may further undergo decomposition.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various nitroso derivatives, amines, and substituted pyridyl butyric acids. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid has several scientific research applications:
Cancer Research: Due to its structural similarity to other carcinogenic nitrosamines, it is used in studies to understand the mechanisms of carcinogenesis.
Toxicology: The compound is studied to assess its toxic effects on biological systems and its potential health risks.
Analytical Chemistry: It is used as a reference compound in analytical methods to detect and quantify nitrosamines in various samples.
Pharmacology: Research on its interactions with biological molecules helps in understanding its pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid involves its metabolic activation to form reactive intermediates. These intermediates can interact with DNA and proteins, leading to mutations and other cellular damage. The molecular targets include DNA bases, leading to the formation of adducts that can cause mutations. The pathways involved in its metabolism include enzymatic reactions mediated by cytochrome P450 enzymes.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: Another nitrosamine with similar carcinogenic properties.
N-Nitrosopyrrolidine: Structurally similar and also found in tobacco products.
N-Nitrosodiethylamine: Known for its presence in various environmental sources and its toxic effects.
Uniqueness
4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid is unique due to its specific structure, which combines a pyridyl group with a butyric acid backbone and a nitroso functional group. This unique combination makes it a valuable compound for studying the effects of nitrosamines and their role in carcinogenesis.
Properties
IUPAC Name |
4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNJPDBPMIBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924590 | |
| Record name | 4-[Methyl(nitroso)amino]-4-(pyridin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123743-84-0 | |
| Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123743840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Methyl(nitroso)amino]-4-(pyridin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISO-NNAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HZ8KW1KKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)



